molecular formula C9H9BrClNO3S B13186115 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride CAS No. 1315367-63-5

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride

Cat. No.: B13186115
CAS No.: 1315367-63-5
M. Wt: 326.60 g/mol
InChI Key: QOLAOWUZQSOGQA-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9BrClNO3S and a molecular weight of 326.59 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 3-bromobenzene with formamide and ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)formamido]ethane-1-sulfonyl chloride
  • 2-[(3-Fluorophenyl)formamido]ethane-1-sulfonyl chloride
  • 2-[(3-Methylphenyl)formamido]ethane-1-sulfonyl chloride

Uniqueness

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

1315367-63-5

Molecular Formula

C9H9BrClNO3S

Molecular Weight

326.60 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]ethanesulfonyl chloride

InChI

InChI=1S/C9H9BrClNO3S/c10-8-3-1-2-7(6-8)9(13)12-4-5-16(11,14)15/h1-3,6H,4-5H2,(H,12,13)

InChI Key

QOLAOWUZQSOGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCS(=O)(=O)Cl

Origin of Product

United States

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